(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one
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Overview
Description
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one is an organic compound with a unique stereochemistry. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is part of the cyclohexanone family, characterized by a six-membered ring containing a ketone functional group. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one typically involves the use of stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexene. Catalysts like rhodium or ruthenium complexes are often employed to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral auxiliaries or ligands can also enhance the stereoselectivity of the process.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces secondary alcohols.
Scientific Research Applications
(3S,5R)-3-Ethyl-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism by which (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but often include modulation of metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-Ethyl-5-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanone: The parent compound without the ethyl and methyl substituents.
3-Methylcyclohexanone: A similar compound with only a methyl substituent.
Uniqueness
The uniqueness of (3S,5R)-3-Ethyl-5-methylcyclohexan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various applications.
Properties
CAS No. |
59962-36-6 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3S,5R)-3-ethyl-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-4-7(2)5-9(10)6-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
JZCMFZURXPHATG-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](CC(=O)C1)C |
Canonical SMILES |
CCC1CC(CC(=O)C1)C |
Origin of Product |
United States |
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